Tramadol N-Oxide

説明

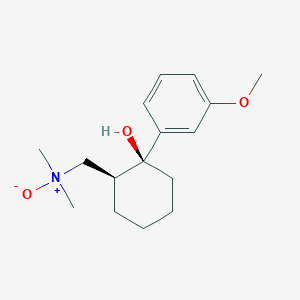

Structure

3D Structure

特性

IUPAC Name |

1-[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXKSXMNNGHBEA-GOEBONIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649541 |

Source

|

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147441-56-3 |

Source

|

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tramadol N-Oxide: Structure, Metabolism, and Analysis

This guide provides a comprehensive technical overview of Tramadol N-Oxide (TNO), a primary metabolite and potential prodrug of the centrally acting analgesic, tramadol. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on its chemical properties, metabolic fate, pharmacological significance, and analytical determination.

Introduction: The Significance of Tramadol N-Oxide

Tramadol is a widely prescribed synthetic opioid analgesic used for moderate to severe pain.[1][2] Its complex mechanism involves not only weak µ-opioid receptor agonism but also the inhibition of serotonin and norepinephrine reuptake.[1][3][4] The parent drug is extensively metabolized in the liver, leading to numerous metabolites, one of which is Tramadol N-Oxide (TNO).[1][3] Initially viewed as a simple metabolite, research has revealed that TNO acts as a prodrug, converting back to tramadol in vivo and contributing to a prolonged analgesic effect.[5] This characteristic, coupled with its distinct pharmacological profile, makes TNO a subject of significant interest in drug metabolism and pharmacokinetics (DMPK) studies and drug formulation development.

Chemical Structure and Physicochemical Properties

Tramadol N-Oxide is formed by the oxidation of the tertiary amine group of the tramadol molecule.[6][7] This addition of an oxygen atom significantly alters the molecule's polarity and chemical characteristics.

Chemical Structure

The canonical structure of Tramadol N-Oxide retains the core cyclohexanol backbone of the parent compound, with the key modification at the dimethylamino group.

Caption: Chemical structure of Tramadol N-Oxide.

Physicochemical Data

The key physicochemical properties of Tramadol N-Oxide are summarized below, highlighting the differences from its parent compound, tramadol.

| Property | Tramadol N-Oxide | Tramadol | Source |

| Molecular Formula | C₁₆H₂₅NO₃ | C₁₆H₂₅NO₂ | [8][9] |

| Molecular Weight | 279.38 g/mol | 263.38 g/mol | [8][9][10] |

| Appearance | Off-White Solid | White crystalline powder | [9][10] |

| CAS Number | 147441-56-3 | 27203-92-5 | [8][11] |

| Monoisotopic Mass | 279.18344 Da | 263.18853 Da | [8][9][12] |

Metabolic Pathways and Pharmacokinetics

Understanding the metabolic fate of TNO is critical to appreciating its role as both a metabolite and a prodrug. It is involved in a dynamic metabolic interplay with tramadol.

Formation and Metabolism of Tramadol N-Oxide

Tramadol undergoes extensive Phase I metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][3] While O-demethylation (via CYP2D6) and N-demethylation (via CYP3A4 and CYP2B6) are the major pathways producing active and inactive metabolites respectively, N-oxidation represents another route of metabolism.[3][13][14][15]

Conversely, Tramadol N-Oxide is subject to its own metabolic transformations. In vitro studies using human, rat, and mouse liver S9 fractions have shown that TNO is substantially metabolized.[16] The primary metabolic reactions include:

-

N-oxide reduction: Conversion back to the parent drug, tramadol. This reduction is more significant in rat and human liver fractions than in mouse fractions.[16]

-

O-demethylation

-

N-demethylation

The conversion back to tramadol is a key finding, as it establishes TNO as a prodrug.[5] Studies suggest this reductive metabolism may occur significantly in the gastrointestinal tract, as it was not readily observed in rat hepatic S9 fractions.[5]

Caption: Metabolic interplay of Tramadol and Tramadol N-Oxide.

Pharmacological Implications

While most N-oxides of analgesics are less active than their parent compounds, TNO exhibits a unique profile.[5] It has negligible affinity for µ-opioid receptors (Ki = 38.5 µM) and does not inhibit norepinephrine or serotonin reuptake.[5][18] However, when administered orally, it produces a dose-related, long-lasting antinociceptive effect.[5][6]

This paradox is explained by its function as a prodrug. Following oral administration, TNO is rapidly and almost quantitatively converted back to tramadol, achieving similar plasma concentrations of the parent drug over time.[5] This bioconversion leads to a "blunted" plasma concentration spike and an extended duration of action (4-5 hours), which could offer an improved side-effect profile compared to immediate-release tramadol.[5][6]

Synthesis and Analytical Methodologies

The study of Tramadol N-Oxide requires robust methods for both its chemical synthesis (for use as a reference standard) and its detection and quantification in biological matrices.

Chemical Synthesis of Tramadol N-Oxide

TNO can be reliably synthesized by the direct oxidation of tramadol. The general principle involves treating the free base of tramadol with a suitable oxidizing agent.

This protocol is adapted from established patent literature.[6] The causality for each step is explained to provide a deeper understanding of the process.

-

Preparation of Tramadol Free Base:

-

Step: Dissolve Tramadol hydrochloride in water and basify the solution to a pH > 9 using a suitable base (e.g., NaOH).

-

Rationale: The hydrochloride salt is highly water-soluble. Raising the pH deprotonates the tertiary amine, converting it to the free base which has lower water solubility and can be extracted into an organic solvent.

-

Step: Extract the aqueous solution with a water-immiscible organic solvent like diethyl ether.

-

Rationale: Diethyl ether effectively solvates the non-polar free base, partitioning it out of the aqueous phase.

-

Step: Evaporate the ether to yield the crystalline hydrate of tramadol. Heat under a high vacuum to remove residual water.

-

Rationale: Removal of water is crucial as it can interfere with the subsequent oxidation reaction.

-

-

N-Oxidation Reaction:

-

Step: Dissolve the anhydrous tramadol free base in an alcohol solvent such as methanol.

-

Rationale: Methanol is an excellent solvent for tramadol and is compatible with the oxidizing agent.

-

Step: Add 30% hydrogen peroxide (H₂O₂) to the solution and stir at room temperature. The addition may be done in portions over several hours.

-

Rationale: Hydrogen peroxide is a common and effective oxidizing agent for converting tertiary amines to N-oxides. A controlled, portion-wise addition prevents excessive heat generation and potential side reactions. The reaction is typically allowed to proceed for 2-3 days to ensure complete conversion.

-

-

Purification and Isolation:

-

Step: After the reaction is complete, filter the mixture. Evaporate the filtrate to obtain a crude residue.

-

Rationale: Filtration removes any insoluble byproducts. Evaporation removes the methanol solvent.

-

Step: Recrystallize the residue from a suitable organic solvent mixture, such as methylene chloride/ethyl acetate.

-

Rationale: Recrystallization is a standard purification technique. TNO is dissolved in a minimal amount of a good solvent (methylene chloride) and then a poor solvent (ethyl acetate) is added to induce the precipitation of pure TNO crystals, leaving impurities behind in the solution.

-

Step: Collect the solid crystals by filtration, wash with the poor solvent (ethyl acetate), and dry in vacuo to yield pure Tramadol N-Oxide.

-

Rationale: Washing removes any remaining soluble impurities from the crystal surfaces, and vacuum drying ensures all residual solvents are removed.

-

Analytical Detection and Quantification

Accurate quantification of TNO and its metabolites in biological fluids is essential for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[19]

Caption: Typical LC-MS/MS workflow for TNO analysis in plasma.

This protocol is based on methodologies described for preclinical pharmacokinetic studies.[19]

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Rationale: SPE is a critical step to remove plasma proteins, salts, and phospholipids that interfere with LC-MS/MS analysis (a phenomenon known as matrix effects) and to concentrate the analytes of interest.

-

Step 1 (Conditioning): Condition an SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with methanol followed by water. This activates the stationary phase.

-

Step 2 (Loading): Load the plasma sample (pre-treated with an internal standard) onto the conditioned cartridge.

-

Step 3 (Washing): Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent) to remove hydrophilic interferences while retaining the analytes.

-

Step 4 (Elution): Elute TNO, tramadol, and other metabolites using a strong organic solvent (e.g., methanol or acetonitrile, often with a pH modifier like formic acid or ammonia to ensure the analytes are in the correct charge state for elution).

-

Step 5 (Dry-down & Reconstitution): Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase. This step concentrates the sample and ensures compatibility with the LC system.

-

-

Chromatographic Separation:

-

Rationale: Reversed-phase liquid chromatography separates TNO from its parent drug and other metabolites based on their polarity. This is crucial for preventing isobaric interference in the mass spectrometer.

-

Column: A C18 column (e.g., Zorbax Eclipse Plus C18) is commonly used.[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient starts with a high aqueous content and increases the organic content over time to elute compounds of increasing hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Rationale: Tandem mass spectrometry provides two layers of mass filtering for exceptional specificity.

-

Ionization: Positive ion electrospray ionization (ESI+) is effective for protonating the amine groups on TNO and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used. A specific precursor ion (e.g., [M+H]⁺ for TNO, m/z 280.2) is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, providing high specificity and sensitivity.[8][20]

-

Conclusion

Tramadol N-Oxide is more than a simple metabolite; it is a pharmacologically relevant entity that functions as a prodrug, contributing to the extended analgesic effect of tramadol. Its unique chemical properties, metabolic pathway involving reduction back to the parent compound, and distinct analytical signature make it a key molecule for professionals in pharmacology, toxicology, and drug development. A thorough understanding of its synthesis and analytical quantification via methods like LC-MS/MS is fundamental for accurately characterizing the complete pharmacokinetic and pharmacodynamic profile of tramadol.

References

-

PubChem. (n.d.). Tramadol Metabolism Pathway. National Center for Biotechnology Information. Retrieved from [Link]

-

Wu, W. N., McKown, L. A., Codd, E. E., & Raffa, R. B. (2002). In vitro metabolism of the analgesic agent, tramadol-N-oxide, in mouse, rat, and human. European Journal of Drug Metabolism and Pharmacokinetics, 27(3), 193–197. Retrieved from [Link]

-

PharmGKB. (n.d.). Tramadol Pharmacokinetics. Pharmacogenomics Knowledgebase. Retrieved from [Link]

-

Dr.Oracle. (2025). What enzymes metabolize tramadol (ultram)?. Retrieved from [Link]

-

Wikipedia. (n.d.). Tramadol. Retrieved from [Link]

-

University of Calgary. (n.d.). Tramadol - Clinical Pharmacology & Toxicology Pearl of the Week. Retrieved from [Link]

- Maryanoff, C. A., & Villani, F. J. (1994). A tramadol N-oxide material, enantiomers and compositions thereof, and their use. Google Patents.

-

PubChem. (n.d.). Tramadol N-Oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Juzwin, S. J., et al. (2000). The determination of RWJ-38705 (tramadol N-oxide) and its metabolites in preclinical pharmacokinetic studies using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 469-480. Retrieved from [Link]

-

Wu, W. N., McKown, L. A., Codd, E. E., & Raffa, R. B. (2002). In vitro metabolism of the analgesic agent, tramadol-N-oxide, in mouse, rat, and human. European Journal of Drug Metabolism and Pharmacokinetics, 27(3), 193-7. Retrieved from [Link]

-

Raffa, R. B., et al. (1996). Unexpected antinociceptive effect of the N-oxide (RWJ 38705) of tramadol hydrochloride. The Journal of Pharmacology and Experimental Therapeutics, 277(2), 763-768. Retrieved from [Link]

-

Wu, W. N., et al. (2002). Metabolism of two analgesic agents, tramadol-n-oxide and tramadol, in specific pathogen-free and axenic mice. Xenobiotica, 32(12), 1147-1164. Retrieved from [Link]

-

Wu, W. N., et al. (1997). Metabolism of the analgesic drug ULTRAM (tramadol hydrochloride) in humans: API-MS and MS/MS characterization of metabolites. Xenobiotica, 27(5), 489-506. Retrieved from [Link]

-

PubChemLite. (n.d.). Tramadol n-oxide (C16H25NO3). Retrieved from [Link]

-

Alvarado, C., Guzmán, Á., & Patino, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 334-338. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of tramadol (a), O-desmethylate (b), N-desmethylate (c),.... Retrieved from [Link]

-

Al-Tannak, N. F., et al. (2020). Structural elucidation of tramadol, its derivatives, and metabolites using chemical derivatization and liquid chromatography–high‐resolution tandem mass spectrometry. Journal of Mass Spectrometry, 55(10), e4594. Retrieved from [Link]

-

PubChem. (n.d.). Tramadol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Tramadol and Analogous. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Biomimetic synthesis of tramadol. Retrieved from [Link]

-

Axios Research. (n.d.). Tramadol N-Oxide. Retrieved from [Link]

-

Dayer, P., Desmeules, J., & Collart, L. (1997). Pharmacology of tramadol. Drugs, 53(Suppl 2), 18-24. Retrieved from [Link]

-

Al-Attas, A., et al. (2022). Recent advances in nanomaterials-based electrochemical sensors for tramadol analysis. Journal of Pharmaceutical Analysis, 12(5), 723-733. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of tramadol (C16H25O2N·HCl). Retrieved from [Link]

Sources

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. ClinPGx [clinpgx.org]

- 5. Unexpected antinociceptive effect of the N-oxide (RWJ 38705) of tramadol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0532348B1 - A tramadol N-oxide material, enantiomers and compositions thereof, and their use - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Tramadol N-Oxide | C16H25NO3 | CID 9861699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tramadol N-Oxide | CymitQuimica [cymitquimica.com]

- 11. Tramadol N-Oxide - CAS - 147441-56-3 | Axios Research [axios-research.com]

- 12. PubChemLite - Tramadol n-oxide (C16H25NO3) [pubchemlite.lcsb.uni.lu]

- 13. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Metabolism of the analgesic drug ULTRAM (tramadol hydrochloride) in humans: API-MS and MS/MS characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro metabolism of the analgesic agent, tramadol-N-oxide, in mouse, rat, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. The determination of RWJ-38705 (tramadol N-oxide) and its metabolites in preclinical pharmacokinetic studies using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Tramadol N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Tramadol N-oxide, a significant metabolite of the analgesic drug Tramadol. The content herein is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of Tramadol N-Oxide

Tramadol is a centrally acting synthetic opioid analgesic used for the management of moderate to severe pain.[1] Its mechanism of action is complex, involving weak agonism of the μ-opioid receptor and inhibition of serotonin and norepinephrine reuptake.[1][2] Upon administration, Tramadol undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] This metabolic process generates several metabolites, including Tramadol N-oxide.

Tramadol N-oxide itself is a subject of significant interest. It is considered a new analgesic agent that is believed to exert its effects after being metabolically converted back to Tramadol.[4] Studies have shown that Tramadol N-oxide can produce a prolonged analgesic effect compared to an equivalent dose of Tramadol, suggesting its potential as a prodrug.[5][6] Understanding the synthesis and properties of Tramadol N-oxide is therefore crucial for comprehensive pharmacological and toxicological assessments of Tramadol and for the development of novel analgesic therapies.

Part 1: Synthesis of Tramadol N-Oxide

The most prevalent and efficient method for synthesizing tertiary amine N-oxides, including Tramadol N-oxide, is the direct oxidation of the parent tertiary amine.[7] This approach is favored for its straightforwardness and use of readily available oxidizing agents.

Core Reaction Principle: N-Oxidation

The synthesis of Tramadol N-oxide involves the oxidation of the tertiary amine group in the Tramadol molecule. The lone pair of electrons on the nitrogen atom attacks an oxygen atom from an oxidizing agent, forming a dative N-O bond. This transformation converts the trivalent nitrogen into a tetracoordinate, positively charged center with a negatively charged oxygen atom.

Recommended Oxidizing Agent: Hydrogen Peroxide

While various oxidizing agents can be employed, 30% hydrogen peroxide (H₂O₂) is a commonly used and effective reagent for the N-oxidation of Tramadol.[5] It is relatively safe, affordable, and its byproduct (water) is environmentally benign. The reaction is typically carried out in a protic solvent like methanol or isopropanol.[5]

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies and provides a reliable framework for the synthesis of Tramadol N-oxide.[5]

Materials:

-

Tramadol hydrochloride

-

Sodium hydroxide or other suitable base

-

Diethyl ether or other suitable organic solvent for extraction

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

Methylene chloride

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Tramadol Free Base:

-

Dissolve Tramadol hydrochloride in water.

-

Basify the solution to a pH greater than 9 using a suitable base (e.g., sodium hydroxide solution) to convert the hydrochloride salt to its free base form.

-

Extract the aqueous solution multiple times with an organic solvent such as diethyl ether.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the Tramadol free base. Heating under a high vacuum can help remove residual water.[5]

-

-

N-Oxidation Reaction:

-

Dissolve the obtained Tramadol free base in methanol.

-

Add 30% hydrogen peroxide to the solution. A patent suggests adding the hydrogen peroxide in two portions.[5]

-

Stir the reaction mixture at room temperature. The reaction time can vary, with some procedures suggesting stirring for up to 2.5 days to ensure complete conversion.[5]

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture may require filtration.

-

The filtrate is then concentrated by evaporating the solvent.

-

The resulting residue is recrystallized from a suitable organic solvent mixture, such as methylene chloride/ethyl acetate, to obtain the purified Tramadol N-oxide.[5] A specific patent describes a process of concentrating a methylene chloride solution, followed by the continuous addition of ethyl acetate while heating, and then cooling to induce crystallization.[5]

-

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of Tramadol N-Oxide.

Part 2: Characterization of Tramadol N-Oxide

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Tramadol N-oxide. A combination of spectroscopic and chromatographic techniques is typically employed.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NO₃ | [8][9] |

| Molecular Weight | 279.4 g/mol | [8] |

| CAS Number | 147441-56-3 | [8][9] |

| Melting Point | 159.5-160°C | [5] |

Spectroscopic and Chromatographic Analysis

1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Tramadol N-oxide. Techniques like API-ionspray MS and MS/MS are particularly useful.[4] The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 280.19072 Da.[10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure of Tramadol N-oxide. The chemical shifts and coupling constants of the protons and carbons provide definitive evidence of the N-oxide formation and the overall molecular framework.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the determination and quantification of Tramadol N-oxide and its metabolites in biological matrices.[11] This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. A rapid and reliable analytical method has been described for the simultaneous determination of Tramadol N-oxide and its major metabolites in plasma.[11]

Visualizing the Characterization Process

Caption: Analytical techniques for Tramadol N-Oxide characterization.

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of Tramadol N-oxide. By understanding the underlying principles and following the outlined protocols, researchers and drug development professionals can confidently produce and validate this important metabolite. The provided methodologies are robust and draw from established scientific literature, ensuring a high degree of reliability and reproducibility. Further investigation into the pharmacology and toxicology of Tramadol N-oxide will continue to be a valuable area of research in the development of safer and more effective analgesic therapies.

References

- Wu, W. N., McKown, L. A., Codd, E. E., & Raffa, R. B. (2002). In vitro metabolism of the analgesic agent, tramadol-N-oxide, in mouse, rat, and human. European Journal of Drug Metabolism and Pharmacokinetics, 27(3), 193–197.

- Science of Synthesis. (2008). Product Class 3: Amine N-Oxides.

- EP0532348B1 - A tramadol N-oxide material, enantiomers and compositions thereof, and their use - Google P

- Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.

- Wu, W. N., O'Dea, K., Codd, E. E., & Raffa, R. B. (2002). Metabolism of two analgesic agents, tramadol-n-oxide and tramadol, in specific pathogen-free and axenic mice. Xenobiotica, 32(12), 1145–1157.

- Raffa, R. B., Codd, E. E., & Wu, W. N. (2000). Unexpected antinociceptive effect of the N-oxide (RWJ 38705) of tramadol hydrochloride. The Journal of Pharmacology and Experimental Therapeutics, 292(2), 643–648.

- SynZeal. (n.d.). N-Nitroso N-Desmethyl Tramadol.

- Axios Research. (n.d.). Tramadol N-Oxide.

- Dr.Oracle. (2025). What enzymes metabolize tramadol (ultram)?.

- Clinical Pharmacology & Toxicology Pearl of the Week. (n.d.). Tramadol.

- National Center for Biotechnology Inform

- PubChemLite. (n.d.). Tramadol n-oxide (C16H25NO3).

- Juzwin, S. J., Takashina, J., & McKown, L. A. (2000). The determination of RWJ-38705 (tramadol N-oxide) and its metabolites in preclinical pharmacokinetic studies using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 469–480.

Sources

- 1. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 3. droracle.ai [droracle.ai]

- 4. In vitro metabolism of the analgesic agent, tramadol-N-oxide, in mouse, rat, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0532348B1 - A tramadol N-oxide material, enantiomers and compositions thereof, and their use - Google Patents [patents.google.com]

- 6. Unexpected antinociceptive effect of the N-oxide (RWJ 38705) of tramadol hydrochloride [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. N-Nitroso N-Desmethyl Tramadol | SynZeal [synzeal.com]

- 9. Tramadol N-Oxide - CAS - 147441-56-3 | Axios Research [axios-research.com]

- 10. PubChemLite - Tramadol n-oxide (C16H25NO3) [pubchemlite.lcsb.uni.lu]

- 11. The determination of RWJ-38705 (tramadol N-oxide) and its metabolites in preclinical pharmacokinetic studies using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Tramadol N-Oxide

Introduction: Unveiling Tramadol N-Oxide as a Prodrug

Tramadol N-oxide (TNO) is a metabolite and a synthetically derived prodrug of the well-established centrally acting analgesic, tramadol.[1] While N-oxides of many centrally acting analgesics exhibit minimal pharmacological activity, TNO presents a unique case, demonstrating significant, dose-related, and long-lasting antinociceptive effects in preclinical models.[1] This guide provides a comprehensive technical overview of the mechanism of action of Tramadol N-oxide, focusing on its metabolic activation and the subsequent multifaceted pharmacological effects of its active metabolite, tramadol, and tramadol's primary active metabolite, O-desmethyltramadol (M1). The core of TNO's action lies in its efficient in vivo conversion to tramadol, which then engages with both opioid and monoaminergic pathways to produce analgesia.[1][2]

Metabolic Activation: The Gateway to Analgesic Activity

The analgesic efficacy of Tramadol N-oxide is contingent upon its metabolic reduction to tramadol.[2] In vitro studies using human, rat, and mouse hepatic S9 fractions have demonstrated that TNO undergoes substantial metabolism, with a significant pathway being its conversion back to tramadol via N-oxide reduction.[2] This conversion is a critical prerequisite for its pharmacological activity. Interestingly, evidence suggests that this metabolic conversion may not be solely hepatic, with potential for significant reduction occurring within the gastrointestinal tract following oral administration.[1] Plasma levels of tramadol after oral administration of TNO have been found to be comparable to those after administration of an equivalent dose of tramadol itself, indicating a rapid and nearly complete conversion.[1]

This prodrug strategy offers potential therapeutic advantages, including an extended duration of action and a "blunted" peak plasma concentration of tramadol, which may contribute to an improved side-effect profile.[1]

Caption: Metabolic pathway of Tramadol N-Oxide.

The Dual Mechanism of Action of Tramadol

Once converted from TNO, tramadol exerts its analgesic effects through a well-characterized dual mechanism of action, involving both the opioid and monoaminergic systems.[3][4][5] This multifaceted approach distinguishes tramadol from traditional opioid analgesics.[6]

Weak Mu-Opioid Receptor Agonism

Tramadol itself is a weak agonist at the µ-opioid receptor.[5][7] However, the primary opioid-mediated analgesia is attributed to its major active metabolite, O-desmethyltramadol (M1).[8][9] The production of M1 is catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[10][11] M1 exhibits a significantly higher affinity for the µ-opioid receptor, with some studies reporting an affinity up to 700 times greater than that of the parent tramadol molecule.[3][8] This potent agonism at the µ-opioid receptor is a cornerstone of tramadol's analgesic efficacy.[12][13]

Inhibition of Serotonin and Norepinephrine Reuptake

In addition to its opioid activity, tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[14][15][16] This action is stereoselective:

-

(+)-Tramadol: Primarily inhibits serotonin reuptake.[4]

-

(-)-Tramadol: Primarily inhibits norepinephrine reuptake.[4]

By blocking the reuptake of these monoamines, tramadol increases their concentration in the synaptic cleft, which is thought to enhance descending inhibitory pain pathways in the spinal cord.[4][5] This monoaminergic action contributes significantly to the overall analgesic effect and is a key differentiator from conventional opioids.[5]

Pharmacological Profile of Tramadol N-Oxide and its Key Metabolites

The pharmacological activity of Tramadol N-oxide is intrinsically linked to its metabolic conversion. TNO itself displays negligible affinity for opioid receptors and is essentially devoid of activity at norepinephrine and serotonin transporters.[1] The following table summarizes the receptor binding affinities of TNO, tramadol, and its primary active metabolite, M1.

| Compound | µ-Opioid Receptor Affinity (Ki) | Norepinephrine Transporter (NET) Inhibition (Ki) | Serotonin Transporter (SERT) Inhibition (Ki) |

| Tramadol N-Oxide | 38.5 µM[1] | > 100 µM[1] | > 100 µM[1] |

| (±)-Tramadol | 2.4 µM[17] | Active[4] | Active[4] |

| (+)-O-desmethyltramadol (M1) | 3.4 nM[17] | Less Active than (-)-M1[18] | Less Active than (+)-Tramadol[19] |

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for µ-Opioid Receptor Affinity

To experimentally validate the differential binding affinities of Tramadol N-oxide, tramadol, and O-desmethyltramadol at the µ-opioid receptor, a competitive radioligand binding assay is a standard and robust methodology.

Objective:

To determine the binding affinity (Ki) of test compounds (Tramadol N-oxide, tramadol, O-desmethyltramadol) for the human µ-opioid receptor.

Materials:

-

Membrane preparations from cells stably expressing the cloned human µ-opioid receptor (e.g., CHO-K1 cells).

-

Radioligand: [³H]-Naloxone or [³H]-DAMGO (a potent µ-opioid agonist).

-

Test compounds: Tramadol N-oxide, tramadol hydrochloride, O-desmethyltramadol.

-

Non-specific binding control: Naloxone (at a high concentration, e.g., 10 µM).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Methodology:

-

Membrane Preparation: Thaw the cell membrane preparations on ice.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total binding wells: Radioligand and incubation buffer.

-

Non-specific binding wells: Radioligand, incubation buffer, and a high concentration of unlabeled naloxone.

-

Competition wells: Radioligand, incubation buffer, and varying concentrations of the test compound.

-

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action of Tramadol N-oxide is fundamentally that of a prodrug, relying on its in vivo conversion to tramadol to elicit its analgesic effects. The resulting tramadol then acts via a dual mechanism, involving weak µ-opioid receptor agonism, which is significantly potentiated by its active metabolite O-desmethyltramadol (M1), and the inhibition of serotonin and norepinephrine reuptake. This complex pharmacology, initiated by the metabolic activation of Tramadol N-oxide, provides a unique approach to pain management. Further research into the pharmacokinetics and pharmacodynamics of TNO and its metabolites is crucial for optimizing its potential therapeutic applications and understanding its clinical profile.

References

-

Wikipedia. Tramadol. [Link]

-

Crews, K. R., Monte, A. A., Huddart, R., Caudle, K. E., Kharasch, E. D., Gaedigk, A., ... & Skaar, T. C. (2021). PharmGKB summary: tramadol pathway. Pharmacogenetics and genomics, 31(6), 128. [Link]

-

PharmGKB. Tramadol Pharmacokinetics. [Link]

-

University of Calgary. Tramadol - Clinical Pharmacology & Toxicology Pearl of the Week. [Link]

-

Dr.Oracle. What enzymes metabolize tramadol (ultram)? [Link]

-

Dayer, P., Desmeules, J., & Collart, L. (1997). Clinical pharmacology of tramadol. Drugs, 53(1), 18-24. [Link]

-

Wu, W. N., McKown, L. A., Codd, E. E., & Raffa, R. B. (2002). In vitro metabolism of the analgesic agent, tramadol-N-oxide, in mouse, rat, and human. European journal of drug metabolism and pharmacokinetics, 27(3), 193-197. [Link]

-

Raffa, R. B., Haslego, M. L., Maryanoff, C. A., Villani, F. J., Codd, E. E., Connelly, C. D., ... & Mckown, L. A. (1996). Unexpected antinociceptive effect of the N-oxide (RWJ 38705) of tramadol hydrochloride. Journal of Pharmacology and Experimental Therapeutics, 278(3), 1098-1104. [Link]

-

Ordonez, M. V., & Gonzalez, R. S. (2024). Tramadol. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Dayer, P., Desmeules, J., & Collart, L. (1997). [Pharmacology of tramadol]. Drugs, 53 Suppl 2, 18-24. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 33741, Tramadol. [Link]

-

Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical pharmacokinetics, 43(13), 879-923. [Link]

-

Taylor & Francis Online. O desmethyltramadol – Knowledge and References. [Link]

-

ResearchGate. Involvement of CYP2D6 and CYP2B6 on tramadol pharmacokinetics. [Link]

-

Study.com. Tramadol: Mechanism of Action & Pharmacokinetics. [Link]

-

Wu, W. N., McKown, L. A., Codd, E. E., & Raffa, R. B. (2002). In vitro metabolism of the analgesic agent, tramadol-N-oxide, in mouse, rat, and human. European journal of drug metabolism and pharmacokinetics, 27(3), 193-197. [Link]

-

ResearchGate. Chemical structure and dominant pharmacology of each enantiomer of... [Link]

-

National Center for Biotechnology Information. Tramadol Therapy and CYP2D6 Genotype. [Link]

-

National Center for Biotechnology Information. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries. [Link]

-

Zebala, L. P., Schug, S. A., & Lofwall, M. R. (2020). Desmetramadol has the safety and analgesic profile of tramadol without its metabolic liabilities: consecutive randomized, double-blind, placebo-and active comparator-controlled trials. Pain and therapy, 9(2), 435-450. [Link]

-

Journal of Xi'an Shiyou University, Natural Sciences Edition. AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. [Link]

-

Minami, K., Sudo, Y., Miyano, K., Murphy, R. S., & Uezono, Y. (2015). µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1). Journal of anesthesia, 29(3), 470-473. [Link]

-

Minami, K., Sudo, Y., Miyano, K., Murphy, R. S., & Uezono, Y. (2015). µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1). Journal of anesthesia, 29(3), 470-473. [Link]

-

Vaskova, B., Prikrylova, H., & Chladek, J. (2018). Enantioselective pharmacokinetics of tramadol and its three main metabolites; impact of CYP2D6, CYP2B6, and CYP3A4 genotype. Biopharmaceutics & drug disposition, 39(6), 286-297. [Link]

-

Dr.Oracle. What is the mechanism of action of tramadol? [Link]

-

Dr.Oracle. Inhibition of monoamine reuptake: Significance and symbolism. [Link]

- Google Patents. EP0532348B1 - A tramadol N-oxide material, enantiomers and compositions thereof, and their use.

-

Arkivoc. A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). [Link]

-

Gillen, C., Haurand, M., K.obelt, D. J., & Wnendt, S. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's archives of pharmacology, 362(2), 116-121. [Link]

-

Hennies, H. H., Friderichs, E., & Schneider, J. (1988). Receptor binding, analgesic and antitussive potency of tramadol and other selected opioids. Arzneimittel-forschung, 38(7), 877-880. [Link]

-

ResearchGate. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human ??-opioid receptor | Request PDF. [Link]

-

Wikipedia. Analgesic. [Link]

-

Kennis, L. E., De Dunon, A. V., & Tytgat, J. (2011). Tramadol increases extracellular levels of serotonin and noradrenaline as measured by in vivo microdialysis in the ventral hippocampus of freely-moving rats. Neuroscience letters, 491(1), 42-46. [Link]

-

Le, T. M., Lim, H. S., Kim, H. S., Park, S. J., Kim, Y. S., & Kim, H. S. (2013). In vitro and in vivo evaluation of O-alkyl derivatives of tramadol. Archives of pharmacal research, 36(1), 105-111. [Link]

-

Semantic Scholar. Synthesis of Tramadol and Analogous. [Link]

-

Dr.Oracle. Is tramadol a partial opioid (mu-opioid receptor) agonist? [Link]

-

SciELO México. Synthesis of Tramadol and Analogous. [Link]

-

Corder, G., Tawfik, V. L., & Scherrer, G. (2019). Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids. PloS one, 14(6), e0217371. [Link]

-

ResearchGate. Tramadol increases extracellular levels of serotonin and noradrenaline as measured by in vivo microdialysis in the ventral hippocampus of freely-moving rats | Request PDF. [Link]

-

Kohno, T., Kumamoto, E., & Yoshimura, M. (2005). Tramadol produces outward currents by activating mu-opioid receptors in adult rat substantia gelatinosa neurones. British journal of pharmacology, 145(5), 602-607. [Link]

-

Tsai, Y. C., & Chang, Y. C. (2018). Does Tramadol Produce an Anti-inflammatory Effect?. Acta anaesthesiologica Taiwanica : official journal of the Taiwan Society of Anesthesiologists, 56(4), 119-120. [Link]

Sources

- 1. Unexpected antinociceptive effect of the N-oxide (RWJ 38705) of tramadol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of the analgesic agent, tramadol-N-oxide, in mouse, rat, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tramadol - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesic - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. ClinPGx [clinpgx.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) | springermedizin.de [springermedizin.de]

- 13. Tramadol produces outward currents by activating mu-opioid receptors in adult rat substantia gelatinosa neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 15. Inhibition of monoamine reuptake: Significance and symbolism [wisdomlib.org]

- 16. Tramadol increases extracellular levels of serotonin and noradrenaline as measured by in vivo microdialysis in the ventral hippocampus of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Desmetramadol Has the Safety and Analgesic Profile of Tramadol Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo-and Active Comparator-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

In vivo metabolism of Tramadol N-Oxide in mice

An In-Depth Technical Guide to the In Vivo Metabolism of Tramadol N-Oxide in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tramadol, a widely prescribed synthetic opioid analgesic, undergoes extensive metabolism, leading to various pharmacologically active and inactive compounds. A key, albeit less studied, metabolite is Tramadol N-Oxide (TNO), a product of tertiary amine oxidation. Understanding the in vivo fate of TNO is critical for a complete pharmacokinetic and toxicological profiling of tramadol. This guide provides a comprehensive, technically-grounded framework for investigating the in vivo metabolism of TNO in a murine model. We will delve into the enzymatic processes governing its biotransformation, present detailed experimental protocols for its study, and offer insights into the interpretation of metabolic data, all grounded in established scientific literature.

Introduction: The Significance of N-Oxide Metabolism

The N-oxidation of xenobiotics, particularly tertiary amines like tramadol, is a significant pathway in drug metabolism. This reaction is primarily catalyzed by the flavin-containing monooxygenase (FMO) system and, to a lesser extent, by cytochrome P450 (CYP) enzymes. N-oxides are often more polar than the parent drug, facilitating their renal excretion. However, they can also be subject to in vivo reduction back to the parent amine, a process that can create a metabolic futile cycle, prolonging the drug's presence and potentially altering its pharmacodynamic profile.

The metabolism of tramadol itself is complex, involving O- and N-demethylation, and glucuronidation, primarily mediated by CYP2D6 and CYP3A4. The primary active metabolite, O-desmethyltramadol (M1), exhibits a significantly higher affinity for the µ-opioid receptor than tramadol. Tramadol N-oxide is considered a major metabolite in humans. The potential for TNO to be reduced back to tramadol in vivo necessitates a thorough investigation of its metabolic fate to fully comprehend tramadol's overall disposition.

Core Metabolic Pathways of Tramadol N-Oxide

The in vivo disposition of TNO in mice is anticipated to be governed by two principal, competing pathways:

-

Direct Excretion: Due to its increased polarity, a significant fraction of administered TNO is expected to be directly excreted unchanged, primarily via the kidneys.

-

Metabolic Reduction: TNO can undergo enzymatic reduction back to the parent drug, tramadol. This biotransformation is a critical focus of investigation, as it regenerates the pharmacologically active parent compound. This reduction is often mediated by gut microbiota and potentially by hepatic enzymes.

Once reduced to tramadol, it will then enter the well-established tramadol metabolic cascade, leading to the formation of its primary metabolites.

Figure 2: Experimental workflow for the in vivo mouse study.

Sample Collection Protocol

Objective: To capture the time-course of TNO and its metabolites in various biological matrices.

Step-by-Step Protocol:

-

Pre-dose: Collect a blank blood sample and place mice in metabolic cages for baseline urine/feces collection.

-

Dosing: Administer TNO via the chosen route.

-

Serial Blood Sampling: Collect blood (~50 µL) via saphenous or submandibular vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Use K2EDTA as the anticoagulant.

-

Plasma Preparation: Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

-

Excreta Collection: Collect urine and feces from metabolic cages at intervals (e.g., 0-8h, 8-24h). Record volumes/weights and store at -80°C.

-

Terminal Tissue Harvest: At the final time point (e.g., 24h), euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Perfuse with saline and harvest key organs (liver, kidneys, brain). Snap-freeze in liquid nitrogen and store at -80°C.

Bioanalytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in biological matrices due to its high sensitivity and specificity.

Key Parameters:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Sample Preparation:

-

Plasma: Protein precipitation (e.g., with 3 volumes of acetonitrile containing an internal standard).

-

Urine: Dilute with water/mobile phase.

-

Tissues: Homogenize in buffer, followed by protein precipitation or solid-phase extraction.

-

-

Chromatography: Reversed-phase chromatography (e.g., C18 column) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Optimize multiple reaction monitoring (MRM) transitions for TNO, tramadol, M1, and other relevant metabolites.

Table 1: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tramadol N-Oxide | 280.2 | 58.1 | 25 |

| Tramadol | 264.2 | 58.1 | 20 |

| O-desmethyltramadol | 250.2 | 58.1 | 20 |

| Internal Standard | Analyte-specific | Analyte-specific | Optimized |

Data Analysis and Interpretation

Pharmacokinetic Analysis

Using the plasma concentration-time data, calculate key pharmacokinetic parameters for TNO and any detected metabolites using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point. |

| AUC(0-inf) | Area under the curve extrapolated to infinity. |

| t1/2 | Terminal half-life. |

| CL | Total body clearance. |

| Vd | Volume of distribution. |

Metabolite Profiling and Mass Balance

-

Metabolite Identification: Analyze samples in full scan or product ion scan mode to identify potential metabolites beyond the primary ones.

-

Mass Balance: Quantify the amount of TNO and its metabolites in urine and feces over 24 hours. Calculate the percentage of the administered dose recovered to assess the overall disposition and identify major routes of elimination. A high recovery of tramadol and its metabolites would be strong evidence for significant in vivo reduction of TNO.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo investigation of Tramadol N-Oxide metabolism in mice. By employing rigorous experimental design, sensitive bioanalytical techniques, and thorough data analysis, researchers can elucidate the metabolic fate of TNO, particularly the extent of its reduction back to the parent compound. This knowledge is crucial for building a complete model of tramadol's disposition, which can inform clinical pharmacology and drug safety assessments. Future studies could involve co-administration with enzyme inhibitors (e.g., for CYPs) or using germ-free mice to definitively parse the roles of hepatic enzymes versus gut microbiota in TNO reduction.

References

-

Subrahmanyam, V., Renwick, A. B., Walters, D. G., Young, P. J., Price, R. J., Tonelli, A. P., & Lake, B. G. (2001). Identification of cytochrome P450 and flavin-containing monooxygenase isoforms involved in the in vitro metabolism of tramadol in human liver microsomes. Drug Metabolism and Disposition, 29(8), 1146–1155. [Link]

A Comprehensive Pharmacological Profile of Tramadol N-Oxide (RWJ-38705)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tramadol N-Oxide (TNO), also identified as RWJ-38705, is an active area of investigation within analgesic research, primarily functioning as a prodrug for the well-established analgesic, tramadol.[1][2] This guide provides a detailed examination of the pharmacological properties of TNO, moving beyond surface-level descriptions to explore the mechanistic underpinnings of its activity. The core premise of TNO's therapeutic potential lies in its in vivo metabolic conversion to tramadol, a process that offers potential clinical advantages, including an extended duration of analgesic action and a modified pharmacokinetic profile that may lead to enhanced safety and tolerability.[2][3] We will dissect its chemical synthesis, pharmacodynamic interactions (or lack thereof), complex metabolic fate, and the analytical methodologies required for its study, providing a comprehensive resource for professionals in the field.

Chapter 1: Introduction to Tramadol N-Oxide

Background: The Dual-Action Mechanism of Tramadol

To appreciate the rationale behind Tramadol N-Oxide, one must first understand the parent compound. Tramadol is a centrally acting synthetic analgesic with a unique, dual mechanism of action.[4][5] It exerts its effects through weak agonism at the µ-opioid receptor and by inhibiting the reuptake of serotonin and norepinephrine, thereby activating descending pain inhibitory pathways.[4][6] This multimodal activity makes it effective for a range of pain types, but its pharmacokinetics and side-effect profile present opportunities for improvement.[4]

The Prodrug Strategy: A Rationale for TNO Development

The development of Tramadol N-Oxide is a classic application of the prodrug strategy. A prodrug is an inactive or less active molecule that is metabolically converted into a pharmacologically active drug in the body. The primary motivation for designing TNO was to create a compound that, upon oral administration, would provide a slower, more sustained release of the active agent, tramadol. This approach aims to blunt the sharp peak in plasma concentration typically seen after administering tramadol itself, which could potentially reduce peak-dose-related side effects and extend the therapeutic window.[2]

TNO (RWJ-38705): A Novel Analgesic Candidate

TNO is the N-oxidized derivative of tramadol. It is being studied as a new analgesic agent whose primary mechanism of action is predicated on its conversion back to tramadol.[1][7] Unlike its parent compound, TNO itself displays minimal intrinsic pharmacological activity at the key receptors associated with analgesia.[2]

Proposed Clinical Advantages

The key therapeutic hypotheses for TNO are:

-

Extended Duration of Action: By serving as a metabolic reservoir for tramadol, TNO has been shown to produce a long-lasting antinociceptive effect in preclinical models, with a duration of 4-5 hours.[2][3]

-

Improved Side-Effect Profile: A "blunted" plasma concentration spike following oral administration could lead to better tolerability and a reduction in side effects such as dizziness, nausea, and potentially abuse liability.[2][3]

Chapter 2: Physicochemical Properties and Synthesis

Chemical Identity and Properties

TNO is characterized by the addition of an oxygen atom to the tertiary amine of the tramadol molecule. Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide | [8] |

| Synonyms | RWJ-38705, T-N-O | [1][2] |

| Molecular Formula | C₁₆H₂₅NO₃ | [8][9] |

| Molecular Weight | 279.37 g/mol | [8] |

| Appearance | Off-White Solid | [9] |

| CAS Number | 147441-56-3 | [9] |

Synthesis of Tramadol N-Oxide

The synthesis of TNO is a straightforward oxidation reaction. The causality behind this choice of reaction is its high efficiency in converting the tertiary amine of tramadol into an N-oxide without disrupting the rest of the molecule's structure.

This protocol is adapted from methodologies described in the patent literature.[3]

-

Preparation of Free Base: Convert Tramadol hydrochloride to its free base by dissolving it in basified water (pH > 9) and extracting the free base using a suitable organic solvent (e.g., diethyl ether).

-

Solvent Removal: Evaporate the organic solvent to yield the crystalline hydrate of tramadol. Further drying under a high vacuum is recommended to remove residual water.

-

Oxidation Reaction: Dissolve the tramadol free base in an organic solvent such as methanol.

-

Addition of Oxidizing Agent: Add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), to the solution. The reaction can proceed at room temperature over approximately 2-3 days or can be expedited with gentle heating over several hours.[3]

-

Monitoring and Completion: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Isolation: Once the reaction is complete, the product, Tramadol N-Oxide, can be isolated and purified using standard crystallization techniques.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Tramadol N-Oxide from Tramadol HCl.

Chapter 3: Pharmacodynamics: Receptor Interactions and In-Vivo Activity

Receptor Binding Profile: A Pharmacologically Inert Prodrug

A defining characteristic of TNO is its lack of significant affinity for the primary receptors targeted by tramadol and its active metabolite, M1 (O-desmethyltramadol). This pharmacological inertia is the cornerstone of its identity as a prodrug; its effects are not derived from direct receptor interaction but from its conversion to an active molecule.

The causality behind performing competitive binding assays is to establish this lack of direct activity, which is a critical step in validating the prodrug hypothesis. If TNO had significant affinity for opioid or monoamine transporter sites, its pharmacological profile would be intrinsically more complex.

| Compound | µ-Opioid Receptor (Ki) | Norepinephrine Transporter (Ki) | Serotonin Transporter (Ki) | Reference |

| Tramadol N-Oxide (TNO) | 38.5 µM | > 100 µM | > 100 µM | [2][10] |

| Tramadol | ~2.4 µM | Weak Inhibitor | Weak Inhibitor | [4][11] |

| (+)-M1 Metabolite | 3.4 nM | - | - | [11] |

In-Vivo Analgesic Efficacy

Despite its inertness at the receptor level, TNO produces robust, dose-dependent, and long-lasting antinociception in multiple preclinical pain models, including the mouse abdominal irritant test and various thermal (hot-plate, tail-flick) tests.[2] The observed in-vivo effects are tramadol-like, but with a notably extended duration of action (4-5 hours), which strongly supports the prodrug concept.[2] This extended duration is a direct consequence of the gradual metabolic conversion of TNO to tramadol, which maintains therapeutic concentrations of the active drug for a longer period.

Mechanism of Action: The Prodrug Hypothesis Validated

The collective evidence points to an indirect mechanism of action. Plasma analysis after oral administration of TNO reveals significant levels of tramadol, with concentrations being the same as those after administration of an equimolar oral dose of tramadol itself.[2] This suggests that the conversion is both rapid and essentially quantitative.[2] TNO acts as a transport and delivery form, which is then bioactivated in the body.

Diagram: TNO's Indirect Mechanism of Action

Caption: TNO acts as a prodrug, being metabolically converted to tramadol.

Chapter 4: Pharmacokinetics and Metabolism

The Crucial Step: In-Vivo Reduction to Tramadol

The pharmacokinetic profile of TNO is dominated by its conversion to tramadol. Interestingly, this bioactivation does not appear to be a primary function of the liver. In-vitro studies using rat hepatic S9 fractions showed that TNO was not readily metabolized back to tramadol (<2%), which led to the hypothesis that the conversion might occur pre-systemically, possibly within the gastrointestinal tract.[2] This distinction is critical for understanding its absorption and first-pass metabolism.

In-Vitro Metabolic Profiling

While hepatic reduction to tramadol is minimal, the liver is still a major site of metabolism for TNO itself via other pathways. In-vitro studies using hepatic S9 fractions from mice, rats, and humans show that TNO is substantially metabolized.[1]

This protocol is a self-validating system for assessing the metabolic fate of a test compound.

-

Prepare Incubation Mixture: In microcentrifuge tubes, prepare a mixture containing hepatic S9 fraction (from mouse, rat, or human), a buffer solution (e.g., potassium phosphate), and an NADPH-generating system (essential cofactor for many metabolic enzymes).

-

Initiate Reaction: Add Tramadol N-Oxide to the mixture to start the reaction. Incubate at 37°C with gentle shaking.

-

Quench Reaction: At predetermined time points, stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile. This precipitates proteins and halts enzymatic activity.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using API ionspray-MS and MS/MS techniques to profile and tentatively identify the metabolites formed.[1] Compare results against synthetic reference samples where available.

| Species | Unchanged TNO Remaining (%) | Key Observation | Reference |

| Mouse | 60% | Less conversion to Tramadol | [1] |

| Rat | 24% | Substantial metabolism | [1] |

| Human | 26% | Substantial metabolism, similar to rat | [1] |

Metabolic Pathways of TNO

TNO undergoes several Phase I reactions. The choice to investigate these specific pathways is driven by the known metabolic routes for tramadol and similar compounds.[1][12]

-

N-oxide Reduction: The key bioactivation step, converting TNO back to tramadol.

-

O-demethylation: Removal of the methyl group from the methoxy-phenyl ring, a common reaction for tramadol.

-

N-demethylation: Removal of one or both methyl groups from the nitrogen atom.

-

Cyclohexylhydroxylation: Addition of a hydroxyl group to the cyclohexyl ring.

-

Other Pathways: Dehydration and Phase II glucuronidation have also been identified.[12]

Diagram: Metabolic Pathways of Tramadol N-Oxide

Sources

- 1. In vitro metabolism of the analgesic agent, tramadol-N-oxide, in mouse, rat, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unexpected antinociceptive effect of the N-oxide (RWJ 38705) of tramadol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0532348B1 - A tramadol N-oxide material, enantiomers and compositions thereof, and their use - Google Patents [patents.google.com]

- 4. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Analgesic - Wikipedia [en.wikipedia.org]

- 7. In vitro metabolism of the analgesic agent, tramadol-N-oxide, in mouse, rat, and human | springermedicine.com [springermedicine.com]

- 8. Tramadol N-Oxide | C16H25NO3 | CID 9861699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tramadol N-Oxide | CymitQuimica [cymitquimica.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Tramadol N-Oxide: A Technical Guide to a Prodrug Approach

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of tramadol N-oxide, a prodrug of the centrally acting analgesic, tramadol. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate and characterize this compound. We will delve into the rationale behind the prodrug strategy, the synthesis of tramadol N-oxide, its metabolic activation, and the analytical and experimental protocols necessary for its evaluation.

Introduction: The Rationale for a Tramadol Prodrug

Tramadol is a widely prescribed analgesic with a dual mechanism of action: it is a weak µ-opioid receptor agonist and it inhibits the reuptake of serotonin and norepinephrine.[1] Its analgesic effect is significantly attributed to its active metabolite, O-desmethyltramadol (M1), which exhibits a much higher affinity for the µ-opioid receptor.[1] The formation of M1 is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6, leading to considerable inter-individual variability in clinical response.

A prodrug approach, utilizing tramadol N-oxide, presents a potential strategy to modulate the pharmacokinetic profile of tramadol, potentially offering a more consistent therapeutic effect and an extended duration of action. The core concept is that the pharmacologically inactive tramadol N-oxide is converted in vivo to the active parent drug, tramadol. This guide will explore the scientific underpinnings and practical methodologies for evaluating this hypothesis.

Synthesis of Tramadol N-Oxide

The synthesis of tramadol N-oxide is achieved through the oxidation of the tertiary amine of tramadol. A common and effective method involves the use of hydrogen peroxide as the oxidizing agent.

Experimental Protocol: Synthesis of Tramadol N-Oxide

This protocol is adapted from established patent literature.

Materials:

-

Tramadol hydrochloride

-

Sodium hydroxide (or other suitable base)

-

Diethyl ether (or other suitable organic solvent)

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

Methylene chloride

-

Ethyl acetate

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

-

High vacuum pump

-

Nylon filter membrane (0.45 µm pore size)

Step-by-Step Procedure:

-

Preparation of Tramadol Free Base:

-

Dissolve tramadol hydrochloride in water.

-

Basify the solution to a pH greater than 9 with a suitable base (e.g., sodium hydroxide) to precipitate the tramadol free base.

-

Extract the tramadol free base into an organic solvent such as diethyl ether.

-

Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crystalline hydrate of tramadol.

-

Heat the solid under a high vacuum to remove residual water.

-

-

N-Oxidation Reaction:

-

Dissolve the anhydrous tramadol free base in methanol.

-

Add 30% hydrogen peroxide to the solution. The addition can be done in portions.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 2.5 days), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, the reaction mixture may be filtered.

-

The filtrate is then concentrated under reduced pressure.

-

The residue can be recrystallized from a suitable solvent system, such as a mixture of methylene chloride and ethyl acetate, to yield pure tramadol N-oxide.

-

Metabolic Conversion and Bioactivation

The central premise of tramadol N-oxide as a prodrug is its conversion back to tramadol in vivo. Evidence suggests that this reductive metabolism is not efficiently carried out by hepatic enzymes but may occur in the gastrointestinal tract, potentially mediated by the gut microbiota.

In Vitro Metabolism

In vitro studies using liver fractions (S9 or microsomes) can be employed to assess the contribution of hepatic enzymes to the metabolism of tramadol N-oxide.

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

Materials:

-

Tramadol N-oxide

-

Pooled human, rat, or mouse liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Incubator/water bath (37°C)

-

Acetonitrile (or other suitable quenching solvent)

-

Centrifuge

-

LC-MS/MS system for analysis

Step-by-Step Procedure:

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and tramadol N-oxide at the desired concentration.

-

Pre-incubate the mixture at 37°C for a few minutes to equilibrate.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction by adding a cold quenching solvent, such as acetonitrile, which will also precipitate the proteins.

-

-

Sample Processing and Analysis:

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or vial for analysis.

-

Analyze the samples for the presence of tramadol and remaining tramadol N-oxide using a validated LC-MS/MS method.

-

Role of Gut Microbiota

The gut microbiome possesses a significant reductive capacity and is implicated in the metabolism of various xenobiotics, including the reduction of N-oxides. To investigate the role of gut microbiota in the conversion of tramadol N-oxide to tramadol, comparative studies using germ-free and conventional animals are invaluable.

Experimental Protocol: Investigating the Role of Gut Microbiota

Animal Models:

-

Germ-free (axenic) mice

-

Conventional (specific pathogen-free) mice with a normal gut microbiota

Step-by-Step Procedure:

-

Dosing:

-

Administer a single oral dose of tramadol N-oxide to both germ-free and conventional mice.

-

-

Sample Collection:

-

Collect urine and feces over a 24-hour period.

-

At designated time points, collect blood samples for pharmacokinetic analysis.

-

-

Sample Analysis:

-

Process the urine, feces, and plasma samples.

-

Quantify the concentrations of tramadol N-oxide, tramadol, and other relevant metabolites (e.g., O-desmethyltramadol, N-desmethyltramadol) using a validated LC-MS/MS method.

-

-

Data Comparison:

-

Compare the metabolic profiles and pharmacokinetic parameters between the germ-free and conventional mice. A significantly higher conversion of tramadol N-oxide to tramadol in conventional mice would strongly indicate a primary role of the gut microbiota in this biotransformation.

-

Pharmacokinetics of Tramadol N-Oxide

Understanding the pharmacokinetic profile of tramadol N-oxide and the resulting tramadol concentrations is crucial for evaluating its potential as a prodrug.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Animal Model:

-

Male Sprague-Dawley rats (or other suitable rodent model)

Step-by-Step Procedure:

-

Animal Preparation:

-

Acclimatize the animals to the housing conditions.

-

Fast the animals overnight before dosing, with free access to water.

-

-

Dosing:

-

Administer a single oral dose of tramadol N-oxide via oral gavage. A control group receiving an equimolar dose of tramadol should also be included for comparison.

-

-

Blood Sampling:

-

Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect the blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

-

Plasma Preparation and Storage:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples for the concentrations of tramadol N-oxide and tramadol using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine the key pharmacokinetic parameters for both tramadol N-oxide and tramadol, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

-

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters that would be obtained from a comparative study of orally administered tramadol and tramadol N-oxide.

| Parameter | Tramadol (after Tramadol Administration) | Tramadol (after Tramadol N-Oxide Administration) | Tramadol N-Oxide (after Tramadol N-Oxide Administration) |

| Cmax (ng/mL) | Expected higher value | Expected lower, "blunted" peak | Varies depending on absorption and conversion rate |

| Tmax (h) | Expected shorter time | Expected longer, delayed time | Typically short |

| AUC (ng·h/mL) | Comparable to tramadol from prodrug | Comparable to direct tramadol administration | Dependent on clearance and conversion |

| t½ (h) | ~5-7 | ~5-7 (once formed) | Dependent on conversion rate |

Note: These are expected trends. Actual values will be determined experimentally.

Analytical Methodologies

Accurate and sensitive quantification of tramadol N-oxide and its metabolites is essential for all aspects of its evaluation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Experimental Protocol: LC-MS/MS Method for Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically in the range of 5-20 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for tramadol N-oxide, tramadol, and an internal standard must be determined and optimized.

Sample Preparation:

-

Protein Precipitation: A simple and effective method for plasma samples. Add a cold organic solvent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge.

-

Solid-Phase Extraction (SPE): Provides cleaner samples and can be used for lower concentration levels.

-

Liquid-Liquid Extraction (LLE): An alternative extraction method.

Method Validation:

The analytical method must be fully validated according to regulatory guidelines, including assessments of:

-

Selectivity and specificity

-

Linearity and range

-

Accuracy and precision

-

Recovery

-

Matrix effects

-

Stability

Visualization of Key Pathways and Workflows

Metabolic Pathway of Tramadol N-Oxide

Caption: Metabolic conversion of tramadol N-oxide to tramadol and its subsequent metabolism.

Experimental Workflow for Prodrug Evaluation